Eldecalcitol Intermediate CD
CAS No.: 144848-24-8
Cat. No.: VC21348464
Molecular Formula: C24H46O2Si
Molecular Weight: 394.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 144848-24-8 |
---|---|
Molecular Formula | C24H46O2Si |
Molecular Weight | 394.7 g/mol |
IUPAC Name | (1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
Standard InChI | InChI=1S/C24H46O2Si/c1-8-27(9-2,10-3)26-23(5,6)17-11-13-19(4)20-15-16-21-22(25)14-12-18-24(20,21)7/h19-21H,8-18H2,1-7H3/t19-,20-,21+,24-/m1/s1 |
Standard InChI Key | SSBPDZGZFAVZPC-IUBSTNSRSA-N |
Isomeric SMILES | CC[Si](CC)(CC)OC(C)(C)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C |
SMILES | CC[Si](CC)(CC)OC(C)(C)CCCC(C)C1CCC2C1(CCCC2=O)C |
Canonical SMILES | CC[Si](CC)(CC)OC(C)(C)CCCC(C)C1CCC2C1(CCCC2=O)C |
Chemical Identity and Structural Characteristics
Chemical Nomenclature and Identification
Eldecalcitol Intermediate CD is identified by several systematic names, with the primary IUPAC name being 4H-Inden-4-one, 1-[1,5-dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-, [1R-[1α(R*),3aβ,7aα]] . This compound has been registered with the Chemical Abstracts Service (CAS) under the number 144848-24-8 . The compound belongs to the class of organosilicon compounds, specifically triethylsilyl ethers, and contains a bicyclic ring system characteristic of the CD-ring portion of vitamin D analogs.
Structural Properties
The molecular structure of Eldecalcitol Intermediate CD is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C24H46O2Si |
Molecular Weight | 394.7 g/mol |
Stereochemistry | [1R-[1α(R*),3aβ,7aα]] |
Functional Groups | Ketone, silyl ether |
The compound contains a bicyclic system with a ketone functional group at the 4-position of the indenone structure. The silyl ether group serves as a protecting group for the hydroxy function that is crucial in later synthetic steps . The stereochemistry is precisely defined, with three chiral centers that must maintain their specific configurations to ensure the biological activity of the final product.
Alternative Designations
The compound is known by several synonyms in scientific literature and commercial catalogs, including:
-
(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
-
(1R,3aR,7aR)-7a-Methyl-1-((R)-6-methyl-6-((triethylsilyl)oxy)heptan-2-yl)hexahydro-1H-inden-4(2H)-one
-
(1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one
These various designations reflect both the structural characteristics and the role of this compound in vitamin D analog synthesis.
Synthetic Applications and Methodology
Role in Eldecalcitol Synthesis
Eldecalcitol Intermediate CD serves as a key precursor in the multistep synthesis of eldecalcitol, a vitamin D3 analog that has demonstrated significant clinical efficacy in osteoporosis treatment. The compound specifically represents the CD-ring portion of the vitamin D skeleton, which must be coupled with an appropriate A-ring precursor to complete the synthesis of the target molecule .
In the broader context of vitamin D analog synthesis, CD-ring intermediates like Eldecalcitol Intermediate CD are often prepared independently and then connected to A-ring precursors through various coupling reactions. This strategy allows for the precise control of stereochemistry at multiple chiral centers, which is essential for the biological activity of the final vitamin D analog .
Synthesis Pathway
The synthesis of Eldecalcitol Intermediate CD involves several precise steps to ensure the correct stereochemistry. A typical synthetic route includes:
-
Protection of the hydroxyl group using triethylsilyl trifluoromethanesulfonate
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Stereoselective reactions to establish the correct configuration at the chiral centers
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Formation of the bicyclic CD-ring system through cyclization reactions
The starting material for this synthesis is typically (1R,3aR,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one, which undergoes protection of the hydroxyl group with triethylsilyl trifluoromethanesulfonate to form the triethylsilyl ether.
Comparative Synthetic Approaches
Several approaches have been developed for the synthesis of CD-ring precursors for vitamin D analogs, including:
Approach | Key Features | Application |
---|---|---|
Hoffmann-La Roche | Uses Diels-Alder reaction for CD-ring formation | Early commercial syntheses |
Lythgoe | Employs intramolecular aldol condensation | Academic and industrial applications |
Trost | Utilizes palladium-catalyzed reactions | Modern asymmetric syntheses |
Mourino | Focuses on stereoselective transformations | Recent pharmaceutical syntheses |
Pharmacological Context
Research Applications
As a well-defined synthetic intermediate, Eldecalcitol Intermediate CD has applications in various research contexts:
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Structure-activity relationship studies for vitamin D analogs
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Development of new synthetic methodologies for stereoselective reactions
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Investigation of alternative coupling strategies for vitamin D analog synthesis
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Preparation of labeled compounds for pharmacokinetic studies
Researchers in medicinal chemistry and pharmaceutical development utilize this intermediate to explore modifications to the basic vitamin D structure, potentially leading to new therapeutic agents with improved properties or novel applications.
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